(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and a pyrrolidine moiety attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeting specific biological pathways.
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid falls under the category of boronic acids, which are organic compounds containing boron. They are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions, including Suzuki coupling reactions.
The synthesis of (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves several key steps:
Technical details regarding specific reagents and conditions may vary based on the desired purity and yield.
The structure of (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid features a phenyl ring substituted with two fluorine atoms at positions 3 and 4, and a pyrrolidine group at position 5. The boronic acid functional group is attached to the phenyl ring.
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid participates in several significant chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields.
The mechanism of action for (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid primarily revolves around its ability to form reversible complexes with diols. This property is exploited in various biochemical assays and synthetic applications:
Data on binding affinities and specific biological targets remain an area for further research.
Relevant data regarding stability under different conditions (e.g., pH variations) should be considered for practical applications.
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid has several notable applications in scientific research:
This compound represents a versatile tool in both synthetic and medicinal chemistry, reflecting its importance in ongoing research efforts across various fields.
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid serves as a versatile nucleophile in Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of complex biaryl and heterobiaryl architectures prevalent in pharmaceutical intermediates. Its electron-rich pyrrolidinyl moiety enhances reactivity toward electron-deficient aryl halides while maintaining stability during catalysis. In the synthesis of kinase inhibitors exemplified by WO2020225831A1, this boronic acid couples with aryl bromides under mild conditions (50–80°C) using Pd(dppf)Cl₂ catalysts, achieving yields >85% in drug candidate syntheses [5]. The fluorine atoms provide site-specific reactivity control, directing transmetalation toward meta-positioned carbon sites. Crucially, the reagent’s thermal stability permits extended reaction times without significant decomposition, making it suitable for sterically hindered substrates requiring prolonged coupling durations [8].
Table 1: Representative Suzuki-Miyaura Applications of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic Acid
Electrophile | Catalyst System | Temperature (°C) | Yield (%) | Application Context |
---|---|---|---|---|
Aryl Bromide (e.g., drug intermediate) | Pd(dppf)Cl₂ (1–2 mol%) | 80 | 85–92 | Kinase inhibitor synthesis |
Heteroaryl Chloride | Pd(OAc)₂/XPhos (0.5 mol%) | 100 | 78 | Agrochemical intermediate |
Vinyl Triflate | Pd(PPh₃)₄ (3 mol%) | 60 | 81 | Functional material precursor |
The in situ activation of (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid significantly enhances its transmetalation efficiency. While the free boronic acid can undergo protodeboronation, conversion to trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates stabilizes the reagent during storage and handling. Trifluoroborate derivatives exhibit superior hydrolytic stability while maintaining reactivity under basic coupling conditions (K₂CO₃ or K₃PO₄). As demonstrated in glycal boronate couplings [6], tetraethyleneglycol esters (e.g., RB(Epin)) balance steric protection and reactivity, enabling chromatographic purification—a critical advantage for pharmaceuticals requiring high purity. For the title compound, pinanediol protection (R-B(Pai)) further suppresses deboronation by shielding boron’s empty p-orbital, facilitating couplings with unreactive aryl chlorides [8].
Table 2: Activation Strategies and Performance Metrics
Derivative Form | Stability (RT Storage) | Purification Method | Relative Transmetalation Rate |
---|---|---|---|
Free Boronic Acid | Days (anhydrous) | Precipitation | 1.0 (reference) |
Trifluoroborate Salt | >6 months | Recrystallization | 0.8–1.2 |
MIDA Boronate | >1 year | Silica gel chromatography | 0.5–0.7 |
Pinanediol Ester (R-B(Pai)) | >6 months | Silica gel chromatography | 0.9–1.1 |
Optimal solvent systems for couplings involving (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid must reconcile substrate solubility, catalyst stability, and boronate formation kinetics. Aqueous cosolvent mixtures are essential: Water (5–20% v/v) promotes base-mediated boronate formation (ArB(OH)₃⁻), while organic components solubilize hydrophobic substrates. Ethanol/water (3:1) with K₃PO₄ base achieves >90% yield in model reactions, outperforming anhydrous DMF or THF due to enhanced ionization [5]. For temperature-sensitive substrates, 2-MeTHF/H₂O biphasic systems enable efficient mixing and facile product isolation. Notably, adding ethylene glycol (10–30%) as a cosolvent accelerates Pd(II) reduction to active Pd(0) species, as confirmed by in situ XANES studies, reducing induction periods by >40% [5] [6].
Table 3: Solvent Mixtures and Performance in Model Reactions
Solvent System (v/v) | Base | Reaction Time (h) | Yield (%) | Protodeboronation Byproduct (%) |
---|---|---|---|---|
EtOH/H₂O (3:1) | K₃PO₄ | 2 | 92 | <2 |
Dioxane/H₂O (4:1) | Cs₂CO₃ | 3 | 88 | 3 |
2-MeTHF/H₂O (5:1) | K₂CO₃ | 4 | 85 | <1 |
DMF (anhydrous) | KOAc | 6 | 65 | 15 |
Ligand architecture critically governs the coupling efficiency of (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid by modulating oxidative addition rates and suppressing Pd agglomeration. Bulky dialkylbiarylphosphines (SPhos, XPhos) enable room-temperature couplings with aryl chlorides by stabilizing monoligated Pd(0) intermediates essential for catalytic turnover [7] [9]. For electron-rich electrophiles, bidentate ligands (dppf, XantPhos) prevent unproductive Pd(0) oxidation. Crucially, the pyrrolidinyl group’s nitrogen weakly coordinates Pd, permitting ligandless catalysis at low loadings (0.1 mol% Pd) in highly polar media like DMF/H₂O—though with reduced functional group tolerance [5]. Ligand screening for a pharmaceutical intermediate (WO2020225831A1) identified RuPhos as optimal, achieving 94% yield at 0.5 mol% Pd due to its large buried volume (%Vbur = 46.3), which accelerates reductive elimination [5] [7].
Table 4: Ligand Impact on Coupling Performance
Ligand | Ligand Type | Pd Loading (mol%) | Yield (%) | Reaction Scale |
---|---|---|---|---|
XPhos | Dialkylbiarylphosphine | 0.5 | 95 | Lab (1 g) |
SPhos | Dialkylbiarylphosphine | 1.0 | 89 | Pilot (100 g) |
dppf | Bidentate phosphine | 2.0 | 92 | Lab (5 g) |
None | - | 0.1 | 75 | Lab (0.5 g) |
Protodeboronation—a key degradation pathway for (3,4-difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid—is mitigated via three synergistic approaches:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3